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Compound of Interest

Compound Name: 7-Bromoquinazolin-4-amine

Cat. No.: B1527819 Get Quote

Introduction: The Strategic Importance of the
Quinazoline Scaffold
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a

"privileged structure," a molecular framework that has demonstrated the ability to bind to a

variety of biological targets with high affinity. Among its many derivatives, 7-Bromoquinazolin-
4-amine has emerged as a particularly valuable building block in the synthesis of potent and

selective kinase inhibitors, which are at the forefront of targeted cancer therapies.[1][2] The

strategic placement of the bromine atom at the 7-position offers a versatile handle for a range

of cross-coupling reactions, enabling the systematic exploration of chemical space and the

optimization of structure-activity relationships (SAR).[3][4] This guide provides an in-depth

analysis of the chemical properties, structure, synthesis, and reactivity of 7-Bromoquinazolin-
4-amine, offering a technical resource for researchers and scientists engaged in the design

and development of novel therapeutics.

Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a synthetic building block is

paramount for its effective utilization in multi-step syntheses and for predicting the properties of

its derivatives.

Core Chemical Properties
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Property Value Source(s)

CAS Number 1123169-43-6 [5][6][7][8]

Molecular Formula C₈H₆BrN₃ [9]

Molecular Weight 224.06 g/mol [9]

IUPAC Name 7-bromoquinazolin-4-amine [9]

Melting Point

Data not available; a related

compound, 7-

bromoquinazoline-2,4-(1H,3H)-

dione, has a melting point

>300 °C.[10]

Boiling Point Data not available. [11]

Solubility

Data not available; likely

soluble in polar organic

solvents such as DMSO and

DMF.

Appearance Typically a solid.

Purity
Commercially available with

purities of 95% or higher.[5]

Molecular Structure and Identification
The structure of 7-Bromoquinazolin-4-amine is defined by a fused pyrimidine and benzene

ring system, with a bromine atom at position 7 and an amine group at position 4.

SMILES:NC1=C2C=CC(Br)=CC2=NC=N1[7]

InChI:InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12)[9]

InChIKey:RTKSTBCHSICNLP-UHFFFAOYSA-N[9]

Spectroscopic Characterization (Anticipated)
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While specific spectra for this compound are not detailed in the provided search results, a

chemist would anticipate the following characteristic signals:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the

aromatic protons on the quinazoline core. The protons at positions 5, 6, and 8 would exhibit

splitting patterns (doublets, doublets of doublets) influenced by their coupling with adjacent

protons. The protons of the amino group at position 4 may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to

the carbon atoms of the quinazoline ring system. The carbon atom attached to the bromine

(C7) would be expected to have a chemical shift in the region typical for carbons bearing a

halogen.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a

bromine-containing compound, with two major peaks of nearly equal intensity separated by 2

m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Reactivity: A Chemist's Perspective
The synthetic accessibility and predictable reactivity of 7-Bromoquinazolin-4-amine are key to

its utility in drug discovery programs.

Synthetic Strategy: A Plausible Pathway
A common and effective method for the synthesis of 4-aminoquinazolines involves the

regioselective nucleophilic aromatic substitution (SₙAr) of a di-haloquinazoline precursor.[12]
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Plausible Synthetic Route

2,4-Dichloro-7-bromoquinazoline 7-Bromoquinazolin-4-amine

 Nucleophilic Aromatic Substitution
(SₙAr)

Ammonia or
Ammonia Source

Polar Aprotic Solvent
(e.g., Dioxane, THF)

Derivatization of 7-Bromoquinazolin-4-amine

7-Bromoquinazolin-4-amine

Suzuki-Miyaura Coupling
(with Boronic Acids/Esters)

 Pd Catalyst,
Base

Buchwald-Hartwig Amination
(with Amines)

 Pd Catalyst,
Base, Ligand

7-Aryl/Heteroaryl-quinazolin-4-amine 7-Amino-quinazolin-4-amine Derivatives

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30878832/
https://pubmed.ncbi.nlm.nih.gov/30878832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10141396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10141396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8694914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8694914/
https://www.researchgate.net/publication/378817882_Energy-Efficient_Synthesis_of_Haloquinazolines_and_Their_Suzuki_Cross-Coupling_Reactions_in_Propylene_Carbonate
http://www.allbiopharm.com/product/n/AF18285?l=en_US
https://synthonix.com/47914.html
https://www.appchemical.com/products/1123169-43-6?cate_name=undefined&cate2_name=undefined&cate_id=undefined&cate2_id=undefined&pro_name=7-Bromoquinazolin-4-amine&keyword=undefined
https://www.alchempharmtech.com/product/1123169-43-6/
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoquinazolin-4-amine
https://www.mdpi.com/1420-3049/29/16/3847
https://www.echemi.com/sds/7-bromoquinazolin-4-amine-pd180727107577.html
https://www.mdpi.com/1420-3049/29/24/6021
https://www.benchchem.com/product/b1527819#7-bromoquinazolin-4-amine-chemical-properties-and-structure
https://www.benchchem.com/product/b1527819#7-bromoquinazolin-4-amine-chemical-properties-and-structure
https://www.benchchem.com/product/b1527819#7-bromoquinazolin-4-amine-chemical-properties-and-structure
https://www.benchchem.com/product/b1527819#7-bromoquinazolin-4-amine-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1527819?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

